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Cat. No.: B15140546 Get Quote

A comprehensive analysis of available toxicological data reveals a clear gradation in the acute

toxicity of the carbamate pesticide Methiocarb and its principal oxidative metabolites,

Methiocarb sulfoxide and Methiocarb sulfone. The data consistently demonstrate that

Methiocarb sulfoxide exhibits the highest toxicity, followed by the parent compound Methiocarb,

with Methiocarb sulfone being significantly less toxic. This guide synthesizes the key findings

from various studies to provide a comparative overview for researchers, scientists, and drug

development professionals.

Quantitative Toxicity Data
The acute oral toxicity, as indicated by the LD50 (the dose required to be lethal to 50% of a test

population), provides a stark comparison of the three compounds.
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Compound Species
Route of
Administration

LD50 (mg/kg
bw)

Reference

Methiocarb Rat Oral 9–135

Rat Oral 20 [1]

Guinea Pig Oral 12.2

Methiocarb

sulfoxide
Rat Oral 6–9

Methiocarb

sulfone
Rat Oral >1000

bw: body weight

As the data illustrates, the oxidation of Methiocarb to Methiocarb sulfoxide results in a more

potent toxicant, with an oral LD50 in rats as low as 6-9 mg/kg bw. In contrast, further oxidation

to Methiocarb sulfone leads to a dramatic decrease in toxicity, with an oral LD50 in rats

exceeding 1000 mg/kg bw. One Australian government report also notes that Methiocarb

sulfoxide is more toxic than methiocarb, and methiocarb sulfone is much less toxic.[2]

Experimental Protocols
The presented toxicity data are primarily derived from acute oral toxicity studies conducted in

rodents, following established international guidelines.

Acute Oral Toxicity Testing in Rodents (General Protocol)

Test Species: Typically, laboratory strains of rats (e.g., Sprague-Dawley) are used.[3]

Administration: The test substance is administered orally, often via gavage. The compound is

usually dissolved or suspended in a suitable vehicle.

Dose Levels: A range of dose levels is used to determine the dose-response relationship and

to calculate the LD50.
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Observation Period: Animals are observed for a set period, typically 14 days, for signs of

toxicity and mortality.

Endpoints: The primary endpoint is mortality. Other observations include clinical signs of

toxicity (e.g., tremors, salivation, changes in motor activity), body weight changes, and gross

pathological findings at necropsy.

Metabolic Pathway and Mechanism of Action
Methiocarb undergoes oxidative metabolism in the environment and in biological systems. The

primary metabolic pathway involves the oxidation of the sulfur atom.
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Metabolic pathway of Methiocarb to its sulfoxide and sulfone metabolites.

The primary mechanism of toxicity for Methiocarb and its sulfoxide metabolite is the inhibition of

acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][4][5]
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Mechanism of acetylcholinesterase inhibition by Methiocarb and its sulfoxide.

In a normal functioning synapse, acetylcholine is released and binds to postsynaptic receptors

to propagate a nerve signal. Acetylcholinesterase then rapidly hydrolyzes acetylcholine to

terminate the signal. Methiocarb and Methiocarb sulfoxide act as inhibitors of

acetylcholinesterase.[1][4][5] This inhibition leads to an accumulation of acetylcholine in the

synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors and leading to

the observed signs of toxicity. Studies have shown that while both Methiocarb and its sulfoxide

and sulfone metabolites exhibit PXR and PPARα agonistic activities, the activities of the

sulfoxide and sulfone are markedly reduced.[6]

In conclusion, the oxidative metabolism of Methiocarb significantly influences its toxicological

profile. The formation of Methiocarb sulfoxide increases its acute toxicity, while further oxidation

to Methiocarb sulfone results in a substantial detoxification. This comparative analysis

underscores the importance of considering metabolic activation and deactivation pathways in

the overall risk assessment of xenobiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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